molecular formula C16H14N4O2 B10987257 1H-imidazol-1-yl(6-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)methanone

1H-imidazol-1-yl(6-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)methanone

Cat. No.: B10987257
M. Wt: 294.31 g/mol
InChI Key: ZMISUHDGFPWSAX-UHFFFAOYSA-N
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Description

1H-imidazol-1-yl(6-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)methanone is a complex organic compound that features both imidazole and indazole moieties These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-imidazol-1-yl(6-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of an appropriate indazole derivative with an imidazole-containing reagent under controlled conditions. For instance, the reaction might proceed through the following steps:

    Formation of the Indazole Core: Starting with a suitable precursor, such as 2-nitrobenzaldehyde, the indazole core can be synthesized via a cyclization reaction.

    Methoxylation: Introduction of the methoxy group at the desired position on the indazole ring.

    Coupling with Imidazole: The final step involves coupling the methoxy-substituted indazole with an imidazole derivative, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-imidazol-1-yl(6-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions, using agents such as sodium borohydride, can convert nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1H-imidazol-1-yl(6-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)methanone exerts its effects is likely related to its ability to interact with biological macromolecules. The imidazole and indazole rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially modulating their function. Specific molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific disciplines.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

imidazol-1-yl-(6-methoxy-4,5-dihydro-2H-benzo[g]indazol-3-yl)methanone

InChI

InChI=1S/C16H14N4O2/c1-22-13-4-2-3-11-10(13)5-6-12-14(11)18-19-15(12)16(21)20-8-7-17-9-20/h2-4,7-9H,5-6H2,1H3,(H,18,19)

InChI Key

ZMISUHDGFPWSAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC3=C(NN=C32)C(=O)N4C=CN=C4

Origin of Product

United States

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